Cas no 2216-12-8 (1-nitro-2-phenoxybenzene)
1-nitro-2-phenoxybenzene Chemical and Physical Properties
Names and Identifiers
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- 1-nitro-2-phenoxybenzene
- 2-Nitrophenyl phenyl ether
- 2-NITRO DIPHENYLETHER
- 1-(2-nitrophenoxy)benzene
- 1-(phenoxy)-2-nitrobenzene
- 2-Nde
- 2-phenoxynitrobenzene
- Benzene,1-nitro-2-phenoxy
- ETHER,2-NITROPHENYL PHENYL
- Ether,o-nitrophenyl phenyl
- o-Nitrophenyl phenyl ether
- Phenyl o-nitrophenyl ether
- CAA21612
- Ether, 2-nitrodiphenyl,
- 4-06-00-01252 (Beilstein Handbook Reference)
- 2-Nitrodiphenyl ether
- NS00015777
- o-Nitro diphenyl ether
- Ganoderic-acid-G
- QJ69FHE7Y3
- CS-0214719
- EN300-188083
- SR-01000197549-1
- Benzene, 1-nitro-2-phenoxy-
- CHEMBL2270123
- NSC 5419
- UNII-QJ69FHE7Y3
- NSC-5419
- AKOS005215947
- AKOS015912901
- EINECS 218-684-6
- Hydroxy(2-phenoxyphenyl)azane oxide
- 2216-12-8
- MFCD00035744
- 1-nitro-2-phenoxy-benzene
- AS-57610
- ETHER, 2-NITROPHENYL PHENYL
- NSC642583
- BRN 2051914
- AI3-14819
- 2-Nitrophenyl phenyl ether, Selectophore(TM), >=99.0%
- Ether, o-nitrophenyl phenyl
- NSC5419
- NSC-642583
- FT-0613193
- Oprea1_840769
- DTXSID1062259
- Cambridge id 5173109
- SCHEMBL16125392
- J-014559
- SCHEMBL238962
- D97850
- SR-01000197549
- DB-045821
- DB-314220
- DTXCID6036621
- 218-684-6
-
- MDL: MFCD00035744
- Inchi: 1S/C12H9NO3/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H
- InChI Key: VNHGETRQQSYUGZ-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)C1C=CC=CC=1[N+](=O)[O-]
- BRN: 2051914
Computed Properties
- Exact Mass: 215.05800
- Monoisotopic Mass: 215.058
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 52.4
Experimental Properties
- Color/Form: liquid
- Density: 1.241 g/mL at 20 °C(lit.)
- Boiling Point: 106-108 °C/0.01 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:228.2°F
Degrees Celsius:109°C - Refractive Index: n20/D 1.600
- PSA: 55.05000
- LogP: 3.91030
- Solubility: Not determined
1-nitro-2-phenoxybenzene Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 38
- Safety Instruction: S23-S24/25
- FLUKA BRAND F CODES:9
- RTECS:KO2650000
-
Hazardous Material Identification:
- TSCA:Yes
- Safety Term:S23;S26;S36/37/39
- Risk Phrases:R36/37/38
1-nitro-2-phenoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-KP335-1g |
2-Nitrophenyl phenyl ether |
2216-12-8 | 99% | 1g |
¥367.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-KP335-5g |
2-Nitrophenyl phenyl ether |
2216-12-8 | 99% | 5g |
¥1355.0 | 2022-02-28 | |
| abcr | AB118221-10 g |
2-Nitrophenyl phenyl ether, 99%; . |
2216-12-8 | 99% | 10g |
€63.70 | 2023-05-10 | |
| abcr | AB118221-50 g |
2-Nitrophenyl phenyl ether, 99%; . |
2216-12-8 | 99% | 50g |
€143.00 | 2023-05-10 | |
| abcr | AB118221-250 g |
2-Nitrophenyl phenyl ether, 99%; . |
2216-12-8 | 99% | 250g |
€535.00 | 2023-05-10 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A18088-250g |
2-Nitrophenyl phenyl ether, 99% |
2216-12-8 | 99% | 250g |
¥16889.00 | 2023-02-09 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A18088-10g |
2-Nitrophenyl phenyl ether, 99% |
2216-12-8 | 99% | 10g |
¥954.00 | 2023-02-09 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A18088-50g |
2-Nitrophenyl phenyl ether, 99% |
2216-12-8 | 99% | 50g |
¥3976.00 | 2023-02-09 | |
| abcr | AB118221-10g |
2-Nitrophenyl phenyl ether, 99%; . |
2216-12-8 | 99% | 10g |
€63.70 | 2023-09-19 | |
| abcr | AB118221-50g |
2-Nitrophenyl phenyl ether, 99%; . |
2216-12-8 | 99% | 50g |
€147.80 | 2024-06-11 |
1-nitro-2-phenoxybenzene Related Literature
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1. The origin of primary steric effects in aromatic substitution: reactions by alkoxides or amines as nucleophilesFrancesco Pietra,Dario Vitali,Francesco Del Cima,Glauco Cardinali J. Chem. Soc. B 1970 1659
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2. CLI.—The bromination of 2-nitro- and 2-acetamido-diphenyl etherHamilton McCombie,William George Macmillan,Harold Archibald Scarborough J. Chem. Soc. 1930 1202
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3. CXLI.—The scission of diaryl ethers and related compounds by means of piperidine. Part IV. Elimination of halogen atoms and scission reactions during substitution processesDorothy Lilian Fox,Eustace Ebenezer Turner J. Chem. Soc. 1930 1115
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Y. P. Feng,G. Goodlet,N. K. Harris,M. M. Islam,G. J. Moody,J. D. R. Thomas Analyst 1991 116 469
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F. N. Assubaie,G. J. Moody,J. D. R. Thomas Analyst 1988 113 61
Additional information on 1-nitro-2-phenoxybenzene
Professional Introduction to 1-Nitro-2-phenoxybenzene (CAS No: 2216-12-8)
1-Nitro-2-phenoxybenzene, with the chemical formula C₆H₅NO₃, is a significant intermediate in organic synthesis and pharmaceutical research. This compound, identified by its unique CAS number 2216-12-8, has garnered attention in the scientific community due to its versatile applications and structural properties. The nitro and phenoxy functional groups present in its molecular framework contribute to its reactivity, making it a valuable precursor in the development of various chemical derivatives.
The synthesis of 1-nitro-2-phenoxybenzene typically involves nitration and etherification processes, which are well-documented in organic chemistry literature. The nitration step introduces the nitro group at the ortho position relative to the phenoxy substituent, a critical aspect that influences its subsequent reactivity. Recent advancements in green chemistry have led to the exploration of more sustainable methods for producing this compound, reducing reliance on traditional hazardous reagents and improving overall environmental compatibility.
In the realm of pharmaceutical applications, 1-nitro-2-phenoxybenzene has been investigated for its potential role as a building block in drug discovery. Its aromatic structure allows for modifications that can enhance binding affinity to biological targets. For instance, studies have explored its derivatives as intermediates in the synthesis of antiviral and anti-inflammatory agents. The nitro group, being electron-withdrawing, can modulate the electronic properties of the molecule, influencing its pharmacokinetic behavior.
One of the most intriguing aspects of 1-nitro-2-phenoxybenzene is its utility in material science. Researchers have leveraged its structural features to develop novel polymers and coatings with enhanced thermal stability and chemical resistance. The phenoxy group, known for its hydrophobic properties, contributes to water repellency, making it suitable for applications in protective coatings and adhesives. Additionally, the nitro group can serve as a handle for further functionalization, enabling the creation of complex materials with tailored properties.
Recent research breakthroughs have highlighted the compound's role in catalysis. 1-Nitro-2-phenoxybenzene has been employed as a ligand or co-catalyst in various organic transformations, including cross-coupling reactions and oxidation processes. Its ability to stabilize reactive intermediates has improved reaction yields and selectivity, underscoring its importance in fine chemical synthesis. These findings have opened new avenues for optimizing industrial processes that rely on such intermediates.
The toxicological profile of 1-nitro-2-phenoxybenzene is another critical area of study. While it is not classified as a hazardous substance under standard regulatory frameworks, understanding its metabolic pathways and potential health effects is essential for safe handling. Computational modeling has played a significant role in predicting toxicological outcomes, allowing researchers to design experiments with greater precision and safety. These efforts align with global initiatives to promote responsible chemical management.
In conclusion, 1-nitro-2-phenoxybenzene (CAS No: 2216-12-8) represents a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it a valuable asset in pharmaceutical development, material science, and catalysis. As research continues to uncover new possibilities for this compound, it is expected to remain a cornerstone in advanced chemical synthesis and innovation.
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